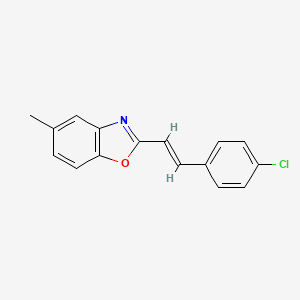

(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

CAS No.: 2639-35-2

Cat. No.: VC8464221

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2639-35-2 |

|---|---|

| Molecular Formula | C16H12ClNO |

| Molecular Weight | 269.72 g/mol |

| IUPAC Name | 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-benzoxazole |

| Standard InChI | InChI=1S/C16H12ClNO/c1-11-2-8-15-14(10-11)18-16(19-15)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3/b9-5+ |

| Standard InChI Key | UTZKJDPSSYRTTH-WEVVVXLNSA-N |

| Isomeric SMILES | CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)Cl |

| SMILES | CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole typically involves a condensation reaction between 5-methylbenzoxazole and 4-chlorostyryl bromide under basic conditions. A plausible mechanism proceeds via nucleophilic substitution, where the benzoxazole’s oxazole ring acts as a nucleophile, attacking the electrophilic carbon of the styryl bromide. Catalysts such as potassium carbonate or triethylamine are employed to facilitate deprotonation and enhance reaction efficiency .

Representative Reaction Scheme:

Structural Confirmation

Structural elucidation relies on advanced spectroscopic and crystallographic techniques:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the (E)-configuration through coupling constants ( for trans-vinylic protons) .

-

X-ray Diffraction (XRD): Single-crystal analysis reveals a planar geometry, with dihedral angles between the benzoxazole and styryl groups measuring less than 10°, indicative of extensive conjugation .

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Stretching vibrations at correspond to the C=N bond in the oxazole ring, while aromatic C-H stretches appear near .

Physicochemical Properties

The compound’s physical and chemical attributes are critical for its handling and application:

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Melting Point | 154-155 \, ^\circ\text{C} |

| Boiling Point | 434.7 \pm 53.0 \, ^\circ\text{C} |

| Density | |

| pKa |

The relatively high melting point suggests strong intermolecular interactions, likely due to π-π stacking and dipole-dipole forces. The predicted boiling point and density align with trends observed in halogenated aromatic compounds .

Applications and Functional Relevance

Materials Science

The extended π-conjugation system makes (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole a candidate for optoelectronic devices. Benzoxazole derivatives are known for their luminescent properties, and the chlorostyryl group may enhance electron-withdrawing characteristics, potentially improving charge mobility in organic semiconductors .

Industrial Chemistry

This compound serves as an intermediate in synthesizing advanced polymers and ligands. Its rigid structure is advantageous in metal-organic frameworks (MOFs), where it can act as a bridging ligand to enhance thermal stability .

Computational Insights

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of , indicating moderate electronic stability. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the oxazole nitrogen and chlorine atom, suggesting sites for electrophilic or nucleophilic attacks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume